

The Photophysical Properties of Cy7.5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy7.5 maleimide

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This technical guide provides a comprehensive overview of the photophysical properties of the near-infrared (NIR) fluorescent dye, Cyanine7.5 (Cy7.5). Renowned for its emission in the NIR window, Cy7.5 is a powerful tool for deep-tissue in vivo imaging and other fluorescence-based applications where minimizing background autofluorescence is critical. This document details its core photophysical characteristics, provides standardized experimental protocols for their measurement, and illustrates relevant biological and experimental workflows.

Core Photophysical Properties of Cy7.5

The utility of a fluorescent dye is defined by its photophysical parameters. These properties dictate the brightness, stability, and suitability of the dye for specific applications. The key photophysical properties of Cy7.5 are summarized below. It is important to note that these values can be influenced by environmental factors such as the solvent, pH, and conjugation to biomolecules.

Spectral Properties

Cy7.5 exhibits strong absorption and emission in the near-infrared spectrum.^[1] This characteristic is advantageous for in vivo imaging as it allows for deeper tissue penetration and reduced background signal from endogenous fluorophores.^[2]

Property	Value	Reference
Absorption Maximum (λ_{abs})	~788 nm	
Emission Maximum (λ_{em})	~808 nm	
Stokes Shift	~20 nm	[1]

Quantitative Fluorescence Characteristics

The brightness and efficiency of Cy7.5 are determined by its molar extinction coefficient and quantum yield. The fluorescence lifetime is a measure of the time the molecule spends in the excited state.

Property	Value	Solvent/Conditions	Reference
Molar Extinction Coefficient (ϵ)	~223,000 $\text{cm}^{-1}\text{M}^{-1}$	Varies by derivative	
Fluorescence Quantum Yield (Φ_{f})	0.10 - 0.135	Varies by derivative and solvent	[3]
Fluorescence Lifetime (τ_{f})	~1.0 ns	Varies with solvent polarity	[4]

Experimental Protocols

Accurate characterization of the photophysical properties of Cy7.5 is essential for its effective use. The following sections detail standardized protocols for measuring key parameters.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_{f}) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

- Spectrofluorometer
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Cy7.5 solution of unknown quantum yield
- Standard dye solution with a known quantum yield in the NIR range (e.g., Indocyanine Green - ICG)
- Solvent (e.g., DMSO, PBS, Ethanol)

Procedure:

- Prepare a series of dilute solutions of both the Cy7.5 sample and the standard dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
- Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength to be used for fluorescence measurements.
- Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
- Integrate the area under the emission curves for both the Cy7.5 sample and the standard.
- Calculate the quantum yield of the Cy7.5 sample using the following equation:

$$\Phi_x = \Phi_s * (I_x / I_s) * (A_s / A_x) * (n_x^2 / n_s^2)$$

Where:

- Φ is the quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength

- n is the refractive index of the solvent
- The subscripts 'x' and 's' refer to the unknown sample (Cy7.5) and the standard, respectively.

Measurement of Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its determination.

Materials:

- TCSPC system equipped with a pulsed laser source capable of exciting in the NIR region (e.g., ~780 nm)
- A fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD)
- Cy7.5 solution
- Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox)

Procedure:

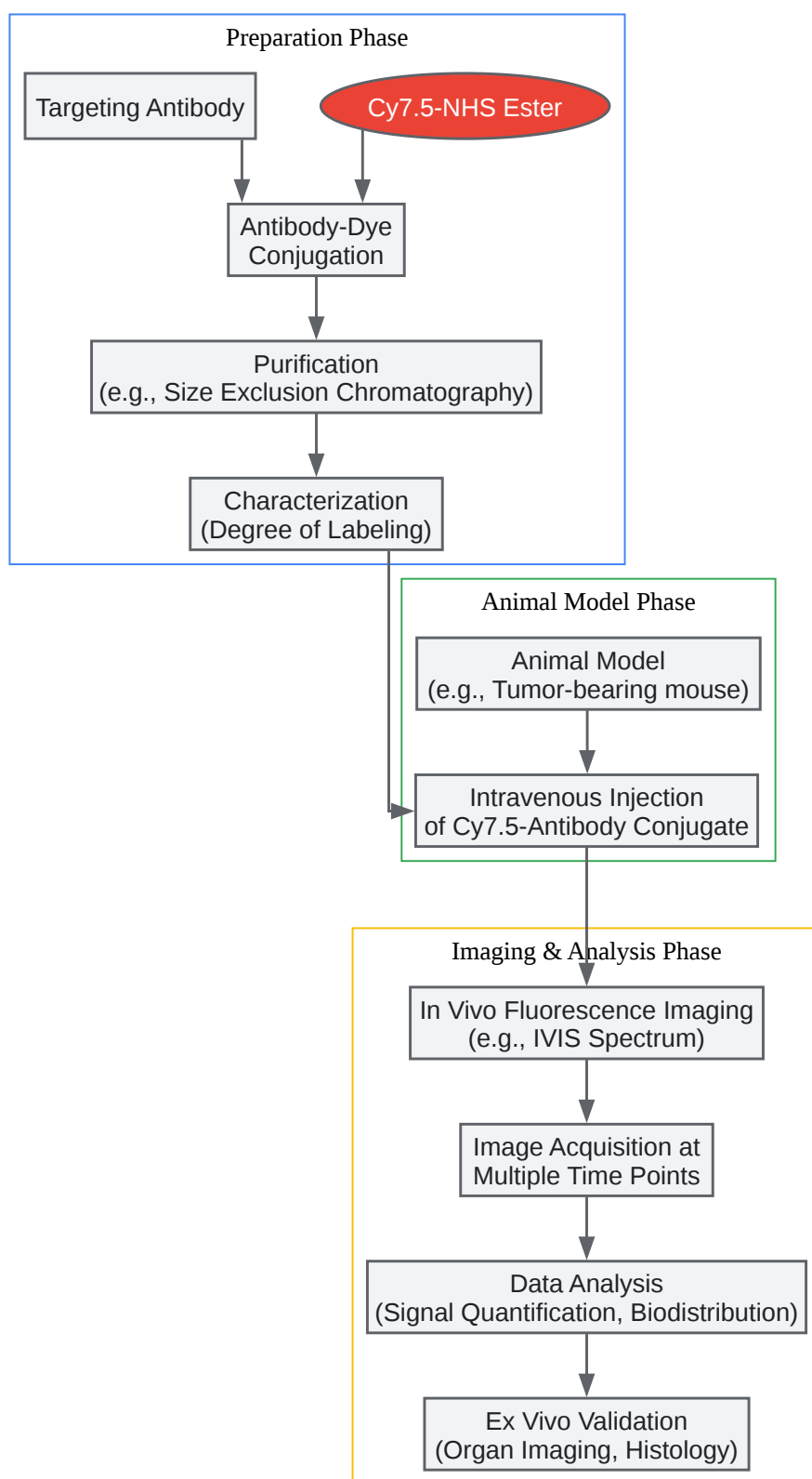
- Prepare a dilute solution of Cy7.5 in the desired solvent.
- Measure the Instrument Response Function (IRF) by collecting the signal from the scattering solution at the excitation wavelength. The IRF represents the time profile of the excitation pulse and the response of the detection system.
- Measure the fluorescence decay of the Cy7.5 sample. The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the laser pulses. This process is repeated for many cycles to build up a histogram of photon arrival times.
- Analyze the data. The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Deconvolution is performed using specialized software to

extract the true fluorescence lifetime. The decay is often fitted to a single or multi-exponential decay model to determine the lifetime component(s).

Visualizations: Workflows and Signaling Pathways

In Vivo Imaging Workflow with Cy7.5-Labeled Antibody

Cy7.5 is frequently conjugated to antibodies for targeted in vivo imaging of specific cell populations or disease markers. The following diagram illustrates a typical workflow for such an experiment.

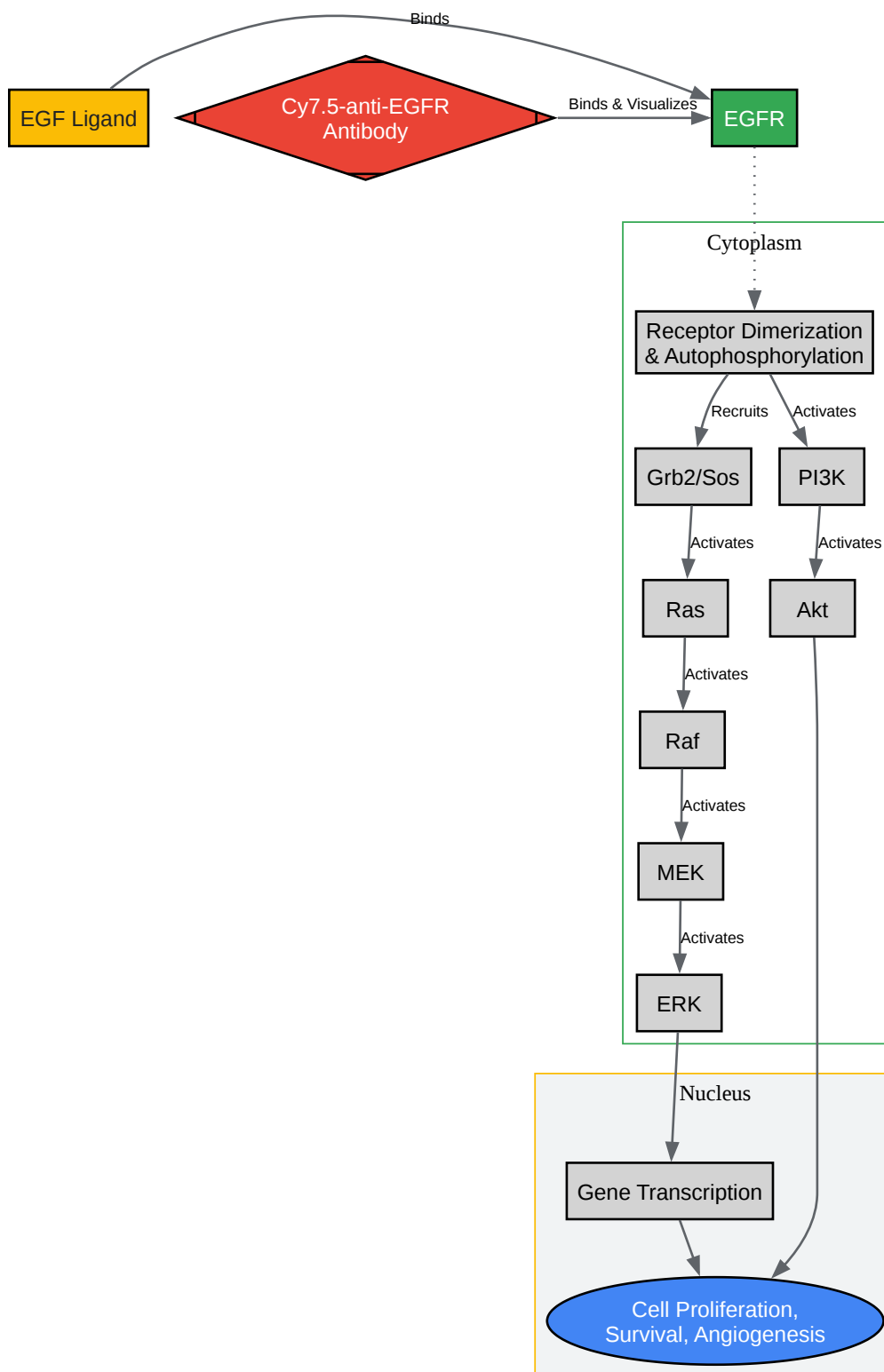


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Caption: General workflow for an in vivo imaging experiment using a Cy7.5-labeled antibody.

Visualization of EGFR Signaling with a Cy7.5-Labeled Antibody

Cy7.5-conjugated antibodies can be used to visualize and track specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. The binding of a Cy7.5-labeled anti-EGFR antibody allows for the non-invasive monitoring of receptor localization and, indirectly, the activity of its downstream signaling pathways.



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- To cite this document: BenchChem. [The Photophysical Properties of Cy7.5: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395584#photophysical-properties-of-cy7-5-fluorescent-dye]

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